2-Benzoxazoleethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

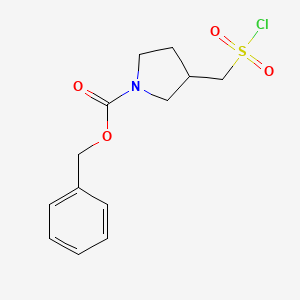

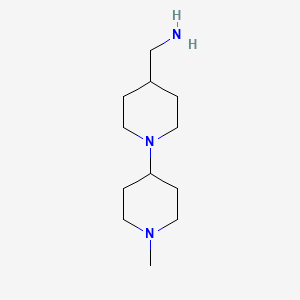

2-Benzoxazoleethanamine is an organic compound with the molecular formula C9H10N2O. It is a member of the heteroarenes, which are widely used in synthetic organic chemistry, medicinal chemistry, and industrial areas .

Synthesis Analysis

Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis

The molecular structure of 2-Benzoxazoleethanamine consists of a bicyclic planar molecule . The compound has a broad substrate scope and can be functionalized to offer several biological activities .Chemical Reactions Analysis

Benzoxazole synthesis involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts .Applications De Recherche Scientifique

Application in Cancer Research

- Field : Oncology

- Summary of Application : 2-substituted benzimidazole derivatives, which include 2-Benzoxazoleethanamine, have shown diverse anticancer activities . They are being studied for their potential use in targeted cancer therapy .

- Methods of Application : The anticancer activity of these compounds is believed to be related to the substitution pattern around the nucleus . Further research is needed to understand the exact mechanisms and to design more selective, potent, and multi-target anticancer drugs based on these compounds .

- Results or Outcomes : The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Application in Drug Design

- Field : Medicinal Chemistry

- Summary of Application : 2-aminobenzothiazole scaffolds, which are similar to 2-Benzoxazoleethanamine, are used in the design of many biologically active molecules . They have shown potent pharmacological activities, making them interesting for applications in synthetic organic chemistry and biological fields .

- Methods of Application : These compounds serve as reactants or reaction intermediates for forming various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents .

- Results or Outcomes : The use of these compounds has led to the development of a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives .

Application in Synthetic Organic Chemistry

- Field : Synthetic Organic Chemistry

- Summary of Application : The versatile and synthetically accessible 2-aminobenzothiazole scaffolds, which are similar to 2-Benzoxazoleethanamine, are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

- Methods of Application : These compounds serve as reactants or reaction intermediates for forming various fused heterocycles .

- Results or Outcomes : The use of these compounds has led to the development of a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives .

Application in Disease Targeting

- Field : Medicinal Chemistry

- Summary of Application : Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

- Methods of Application : The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

- Results or Outcomes : The VEGFR-2 plays an important role in tumor angiogenesis and its inhibition has proven an effective strategy in cancer therapy . A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .

Orientations Futures

Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on further exploring the synthetic strategies for benzoxazole derivatives and their potential applications in various fields .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCFAEORPFKPGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313790 |

Source

|

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazoleethanamine | |

CAS RN |

623553-29-7 |

Source

|

| Record name | 2-Benzoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)